N-propyl-9H-xanthene-9-carboxamide
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Overview
Description
N-propyl-9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C17H17NO2. It is a derivative of xanthene, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxamide group at the 9th position of the xanthene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-propyl-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Oxidation of this compound can yield xanthene-9-carboxylic acid derivatives.
Reduction: Reduction can produce N-propyl-9H-xanthene-9-amine.
Substitution: Substitution reactions can result in various xanthene derivatives with different functional groups.
Scientific Research Applications
N-propyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. Additionally, it may interact with other signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
9H-xanthene-9-carboxamide: Lacks the propyl group, resulting in different chemical and biological properties.
N-methyl-9H-xanthene-9-carboxamide: Contains a methyl group instead of a propyl group, leading to variations in reactivity and applications.
N-ethyl-9H-xanthene-9-carboxamide:
Uniqueness
N-propyl-9H-xanthene-9-carboxamide is unique due to the presence of the propyl group, which influences its solubility, reactivity, and biological activity. This structural feature distinguishes it from other xanthene derivatives and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-propyl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C17H17NO2/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H,18,19) |
InChI Key |
ITZZRDPQKWTNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
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